molecular formula C17H16N2O3S B2535420 (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one CAS No. 429650-28-2

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B2535420
CAS No.: 429650-28-2
M. Wt: 328.39
InChI Key: QWGJEFQKGXLUCS-ZROIWOOFSA-N
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Description

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that combines a naphthalene ring with an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one typically involves the condensation of 2,7-dimethoxynaphthalene with a suitable imidazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazolidinone ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce reduced imidazolidinone compounds.

Scientific Research Applications

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one stands out due to its unique combination of a naphthalene ring and an imidazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-16(20)14(18-17(19)23)9-13-12-8-11(21-2)6-4-10(12)5-7-15(13)22-3/h4-9H,1-3H3,(H,18,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGJEFQKGXLUCS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC3=C2C=C(C=C3)OC)OC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC3=C2C=C(C=C3)OC)OC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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